

Commercial Availability and Research Applications of 8-Hydroxymethyl guanosine

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Compound of Interest

Compound Name: 8-Hydroxymethyl guanosine

Cat. No.: B12393165

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For researchers and professionals in drug development, **8-Hydroxymethyl guanosine** stands as a significant guanosine analog with demonstrated immunostimulatory properties. This nucleoside analog has been identified as an agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. Activation of TLR7 by ligands like **8-Hydroxymethyl guanosine** can trigger a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby eliciting antiviral and other immune responses.^[1] This makes it a compound of interest for investigations into infectious diseases, cancer immunotherapy, and autoimmune disorders.

Commercial Suppliers

Several commercial suppliers offer **8-Hydroxymethyl guanosine** for research purposes. The following table summarizes the available information from a selection of these suppliers to aid in procurement decisions.

Supplier	Catalog Number	CAS Number	Purity	Available Quantities	Price (USD)	Notes
MedchemExpress	HY-152430	54898-41-8	>98%	1 mg, 5 mg, 10 mg	\$420 (1mg), \$1050 (5mg), \$1700 (10mg)	Research use only.
CDMO	CDMO54898418	54898-41-8	Not specified	Not specified	Not specified	
ABI Chem	AC-2022081	54898-41-8	Not specified	Not specified	Not specified	
InvivoChem	V55447	54898-41-8	Not specified	Not specified	Not specified	Listed as a guanosine analog.

Application Notes

8-Hydroxymethyl guanosine is primarily utilized in immunology and virology research due to its specific activation of TLR7. Key applications include:

- **Immunostimulation:** As a TLR7 agonist, it can be used to stimulate immune cells in vitro and in vivo to study the downstream effects of TLR7 activation, such as cytokine and chemokine production.
- **Antiviral Research:** By inducing type I interferons, **8-Hydroxymethyl guanosine** can be employed in studies investigating antiviral immune responses against various pathogens.[\[1\]](#)
- **Adjuvant Development:** Its immunostimulatory properties make it a candidate for investigation as a vaccine adjuvant to enhance the immune response to co-administered antigens.

- **Drug Discovery:** The compound can serve as a reference or starting point for the development of novel small molecule immunomodulators targeting TLR7.

Experimental Protocols

The following are detailed protocols for key experiments involving **8-Hydroxymethyl guanosine**, adapted from methodologies used for similar guanosine analogs that act on TLR7. [\[2\]](#)

In Vitro Stimulation of Immune Cells

This protocol describes the stimulation of murine bone marrow-derived dendritic cells (BM-pDCs) with **8-Hydroxymethyl guanosine** to measure cytokine production.

Materials:

- **8-Hydroxymethyl guanosine**
- Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 μ M 2-mercaptoethanol)
- Flt3L (for BM-pDC differentiation)
- 96-well cell culture plates
- ELISA kits for mouse IFN- α and TNF- α
- Bone marrow cells isolated from mice

Procedure:

- **Differentiation of BM-pDCs:** Culture bone marrow cells in complete RPMI 1640 medium supplemented with 100 ng/mL Flt3L for 7-9 days to differentiate them into pDCs.
- **Cell Seeding:** Plate the differentiated BM-pDCs in a 96-well plate at a density of 1×10^5 cells per well in 100 μ L of complete RPMI 1640 medium.

- **Stimulation:** Prepare a stock solution of **8-Hydroxymethyl guanosine** in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1, 10, 100 μ M). Add 100 μ L of the diluted compound to the wells. For a negative control, add medium with the same concentration of the solvent.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- **Cytokine Measurement:** After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IFN- α and TNF- α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

TLR7 Activation Reporter Assay

This protocol outlines a method to confirm that the immunostimulatory activity of **8-Hydroxymethyl guanosine** is mediated through TLR7 using a reporter cell line.

Materials:

- HEK293 cells stably expressing human TLR7 and an NF- κ B-inducible reporter gene (e.g., secreted alkaline phosphatase - SEAP)
- **8-Hydroxymethyl guanosine**
- Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)
- 96-well cell culture plates
- SEAP detection reagent

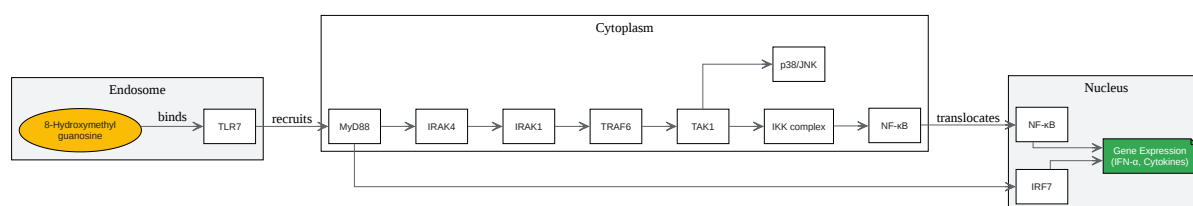
Procedure:

- **Cell Seeding:** Plate the HEK293-hTLR7 reporter cells in a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete DMEM medium.
- **Stimulation:** Prepare serial dilutions of **8-Hydroxymethyl guanosine** in culture medium. Add 100 μ L of the diluted compound to the wells. Use a known TLR7 agonist as a positive control and medium with solvent as a negative control.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Reporter Gene Assay: After incubation, collect the cell culture supernatant. Measure the SEAP activity in the supernatant using a suitable detection reagent according to the manufacturer's protocol. The signal intensity will be proportional to the level of NF-κB activation.

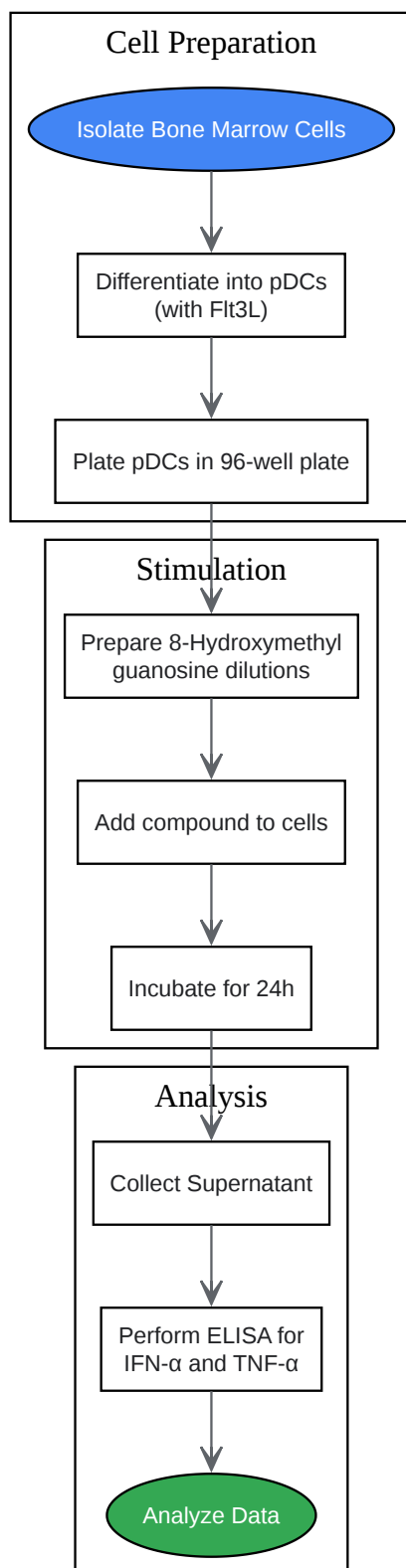
Signaling Pathway and Experimental Workflow

To visualize the mechanisms and procedures discussed, the following diagrams are provided in Graphviz DOT language.



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Caption: TLR7 Signaling Pathway activated by **8-Hydroxymethyl guanosine**.



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Caption: Workflow for in vitro stimulation of pDCs with **8-Hydroxymethyl guanosine**.

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References

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- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
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